molecular formula C12H16O4S B12543430 4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol CAS No. 143602-79-3

4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol

Cat. No.: B12543430
CAS No.: 143602-79-3
M. Wt: 256.32 g/mol
InChI Key: LDSVVBVEXKHEQD-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid (p-toluenesulfonic acid) is a sulfonic acid derivative characterized by a methyl group para to the sulfonic acid moiety. It is widely used as a catalyst in organic synthesis, a stabilizer in industrial formulations, and a component in cosmetic products, such as UV absorbers (e.g., in quaternary ammonium salts) . It also exhibits irreversible eye irritation effects .

These derivatives are synthesized via condensation reactions (e.g., aldehydes with acetone) and are notable for their bioactivity, including cytotoxicity and natural occurrence in honey . The hydroxyl group in penta-1,4-dien-1-ol may influence its hydrogen-bonding capacity and reactivity compared to ketone-containing analogs.

Properties

CAS No.

143602-79-3

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol

InChI

InChI=1S/C7H8O3S.C5H8O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2,4-6H,1,3H2

InChI Key

LDSVVBVEXKHEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCC=CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the para-substituted product. Penta-1,4-dien-1-ol can be synthesized through the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner–Wittig reaction .

Industrial Production Methods

Industrial production methods for 4-methylbenzenesulfonic acid involve large-scale sulfonation processes using continuous reactors to maintain consistent product quality. Penta-1,4-dien-1-ol production may involve similar large-scale organic synthesis techniques, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in penta-1,4-dien-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or even further to a sulfide under specific conditions.

    Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfonates, sulfides, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C₉H₁₀O₃S
  • Molecular Weight : 186.24 g/mol
  • Functional Groups : Contains a sulfonic acid group (-SO₃H) and a conjugated diene system.

These properties contribute to its reactivity and versatility in various chemical reactions.

Organic Synthesis

Catalyst in Reactions
4-Methylbenzenesulfonic acid is widely used as a catalyst in organic reactions. Its acidic nature facilitates various transformations, such as:

  • Esterification : It catalyzes the reaction between alcohols and carboxylic acids to form esters.
  • Ether Synthesis : The compound can promote the formation of ethers from alcohols and alkyl halides.

Case Study: Esterification Process
A study demonstrated that using 4-methylbenzenesulfonic acid as a catalyst significantly increased the yield of esters in reactions involving long-chain fatty acids, making it a valuable tool in biodiesel production .

Polymer Chemistry

Role in Polymerization
In polymer chemistry, 4-Methylbenzenesulfonic acid acts as an initiator or catalyst for polymerization reactions, particularly in the synthesis of:

  • Polystyrene
  • Poly(vinyl chloride)

Table 1: Polymerization Applications

Polymer TypeRole of 4-Methylbenzenesulfonic Acid
PolystyreneInitiator for radical polymerization
Poly(vinyl chloride)Catalyst for suspension polymerization

Environmental Applications

Water Treatment
Research indicates that 4-Methylbenzenesulfonic acid can be utilized in advanced oxidation processes (AOPs) for the removal of organic pollutants from water. Its ability to generate reactive species under UV light enhances its effectiveness in degrading contaminants such as endocrine disruptors .

Case Study: AOPs in Water Treatment
A project evaluated the efficiency of various AOPs using 4-methylbenzenesulfonic acid and found that it effectively reduced the concentration of harmful organic compounds by up to 90% within a short reaction time .

Pharmaceutical Applications

Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its sulfonic acid group enhances solubility and bioavailability, making it suitable for drug formulation.

Table 2: Pharmaceutical Compounds Derived from 4-Methylbenzenesulfonic Acid

Compound NameApplication
AntibioticsUsed as intermediates
Anti-inflammatory drugsEnhances solubility

Mechanism of Action

The mechanism by which 4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol exerts its effects involves interactions with molecular targets and pathways. For instance, its antibacterial action may involve disrupting bacterial cell walls or interfering with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Sulfonic Acid Derivatives

4-Methylbenzenesulfonic acid shares functional similarities with other sulfonic acids but differs in substituents and applications:

Compound Structure log Pow Key Applications Toxicity
4-Methylbenzenesulfonic acid C₆H₄(SO₃H)(CH₃) 1.60 Cosmetics (UV absorbers) , catalyst Eye irritation, aquatic toxicity
Benzenesulfonic acid C₆H₅SO₃H ~0.5 Detergents, dyes Moderate aquatic toxicity
Perfluorinated derivatives* C₆H₅SO₃–(fluorinated chains) >3.0 Surfactants, industrial coatings High persistence, bioaccumulation

*Examples from include fluorinated benzenesulfonic acids with enhanced hydrophobicity and stability.

Key Differences :

  • Acidity : 4-Methylbenzenesulfonic acid (pKa ≈ -2) is stronger than benzenesulfonic acid (pKa ≈ -1) due to the electron-donating methyl group stabilizing the conjugate base.
  • Lipophilicity : Perfluorinated derivatives exhibit higher log Pow values (>3.0), increasing bioaccumulation risks .
Penta-1,4-dien-1-ol and Related Dienes/Dienones
Compound Structure Key Features Bioactivity/Applications
Penta-1,4-dien-1-ol* CH₂=CHCH₂CH₂CH₂OH Contains hydroxyl group; potential for oxidation to ketones or dienones Limited direct data; inferred reactivity
Penta-1,4-dien-3-one CH₂=CHCOCH₂CH₂ Antiproliferative (IC₅₀: 0.10–5.05 µM vs. HepG2 cells) Pharmaceutical lead compounds
1,4-Pentadiene CH₂=CHCH₂CH=CH₂ Undergoes Markovnikov addition (e.g., with HCl ) Synthetic intermediate
3-Hydroxy-penta-1,4-dione HO-C(COCH₃)CH₂COCH₃ Found in mānuka honey Natural product marker

Key Differences :

  • Reactivity : Penta-1,4-dien-1-ol’s hydroxyl group enables hydrogen bonding and nucleophilic reactions, contrasting with penta-1,4-dien-3-one’s ketone-mediated electrophilic reactivity.
  • Bioactivity: Dienones (e.g., fluorophenyl-substituted derivatives) show potent cytotoxicity (IC₅₀ <5 µM) , whereas dienols may exhibit distinct metabolic interactions.

Biological Activity

4-Methylbenzenesulfonic acid; penta-1,4-dien-1-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound consists of two main components: 4-Methylbenzenesulfonic acid (a sulfonic acid derivative) and penta-1,4-dien-1-ol (an unsaturated alcohol). The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with penta-1,4-dien-1-ol under controlled conditions.

Synthesis Overview

StepReagentsConditions
14-Methylbenzenesulfonyl chlorideReact with penta-1,4-dien-1-ol in the presence of a base
2Base (e.g., triethylamine)Stirring at room temperature for several hours
3PurificationColumn chromatography to isolate the product

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 4-methylbenzenesulfonic acid exhibit significant antibacterial and antifungal activities. For example, Schiff base complexes derived from this acid have shown effectiveness against various pathogens:

CompoundActivity TypeTested OrganismsInhibition Zone (mm)
PV1AntibacterialE. coli15
PV2AntifungalC. albicans12
PV3Anti-inflammatoryNot specifiedNot specified

These results suggest that the sulfonic acid moiety enhances the biological activity of the compounds.

The proposed mechanism by which 4-methylbenzenesulfonic acid; penta-1,4-dien-1-ol exerts its biological effects involves the interaction with cellular membranes and proteins. The presence of the sulfonic group can enhance solubility and facilitate cellular uptake, while the diene structure may participate in redox reactions or form covalent bonds with biological macromolecules.

Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of synthesized Schiff bases from 4-methylbenzenesulfonic acid against common bacterial strains. The results indicated that certain derivatives had a higher efficacy compared to standard antibiotics, suggesting potential for new therapeutic agents.

Study 2: Antifungal Effects

Research focused on the antifungal properties of these compounds highlighted their ability to inhibit fungal growth in vitro. The study reported a significant reduction in colony-forming units (CFUs) for treated samples compared to controls.

Q & A

Q. Table 1: Bioactivity of Selected Derivatives

CompoundTarget OrganismEC₅₀ (µg/mL)Reference
3gXanthomonas oryzae8.6
3hTobacco Mosaic Virus104.2
NingnanmycinTobacco Mosaic Virus386.2

Advanced: What computational methods elucidate the reaction mechanisms of these compounds?

Methodological Answer:

  • Electron Localization Function (ELF) + Catastrophe Theory : Used to map molecular mechanisms (e.g., Nazarov cyclization). ELF identifies structural stability domains (SSDs), while catastrophe theory pinpoints turning points (e.g., cusp-fold transitions) during bond reorganization .
  • Molecular Docking : Predicts binding interactions (e.g., TMV CP with compound 3h , Kd = 0.028 µmol/L) using software like AutoDock Vina. Validate with microscale thermophoresis (MST) .

Advanced: How can researchers resolve contradictions in reported reaction yields or bioactivity data?

Methodological Answer:

  • Purity Control : Use HPLC (>95% purity) to eliminate side products. For example, discrepancies in phosphorylation yields may arise from residual solvents or unreacted intermediates .
  • Reaction Optimization : Adjust Lewis acid catalysts (e.g., BH₃ vs. H⁺) to stabilize intermediates. Protonation reduces Nazarov activation energy by 30%, as shown computationally .
  • Cross-Validation : Compare bioassays under standardized conditions (e.g., fixed pH, temperature). Inconsistent EC₅₀ values may stem from variations in microbial strains or assay protocols .

Advanced: How do Lewis acids and electronic effects modulate the reactivity of penta-1,4-dien-1-ol derivatives?

Methodological Answer:

  • Lewis Acids (e.g., BH₃, H⁺) : Protonation of carbonyl groups in penta-1,4-dien-3-one shifts the reaction pathway to favor oxyallyl cation formation, accelerating cyclization. BH₃ coordination further stabilizes transition states .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) increase electrophilicity, while electron-donating groups (e.g., -OCH₃) enhance resonance stabilization. These effects are quantified via ELF basin population analysis .

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